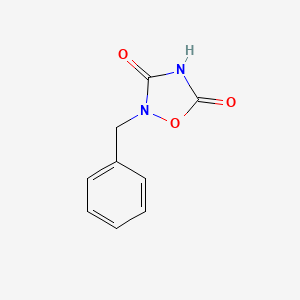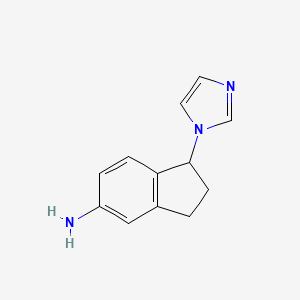![molecular formula C10H16N2O2 B11903374 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione is a spiro compound characterized by a unique bicyclic structure containing both a five-membered and a six-membered ring.
Méthodes De Préparation
The synthesis of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione typically involves the reaction of ethylamine with a suitable cyclic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.
Applications De Recherche Scientifique
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparaison Avec Des Composés Similaires
6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione can be compared with other spiro compounds, such as:
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spiro structure but different substituents, leading to distinct chemical and physical properties.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
10-ethyl-1,9-diazaspiro[4.5]decane-2,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-2-7-10(5-3-8(13)11-7)6-4-9(14)12-10/h7H,2-6H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
IUDAGGHPUIAEAU-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2(CCC(=O)N1)CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

![[(4-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11903367.png)



